molecular formula C12H17NO6 B3828818 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE

Cat. No.: B3828818
M. Wt: 271.27 g/mol
InChI Key: DYFXXIZXEJNRQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE typically involves the reaction of 1-phenylethanamine with 2,3-dihydroxysuccinic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may activate signaling pathways such as the phosphatidylinositol-calcium second messenger system, which regulates intracellular calcium levels and influences cellular functions .

Comparison with Similar Compounds

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE can be compared with similar compounds such as:

    N-METHYL-1-PHENYLETHANAMINE HYDROCHLORIDE: This compound has a similar structure but differs in its methylation and hydrochloride salt form.

    3-(4-METHOXYPHENYL)BUTANOIC ACID COMPOUND WITH 1-PHENYLETHANAMINE: This compound is a complex formed with 1-phenylethanamine and has distinct properties.

    α-(Boc-amino)phenethylamine: This compound is a derivative of phenethylamine with a Boc-protected amino group.

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFXXIZXEJNRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Reactant of Route 2
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Reactant of Route 3
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Reactant of Route 4
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Reactant of Route 5
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE
Reactant of Route 6
1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE

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